

Application of Calcium Chromate Dihydrate in Electroplating Processes: Application Notes and Protocols

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Compound of Interest

Compound Name: Calcium chromate dihydrate

CAS No.: 8012-75-7

Cat. No.: B1632875

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Introduction

Calcium chromate dihydrate ($\text{CaCrO}_4 \cdot 2\text{H}_2\text{O}$) is a key chemical compound utilized in the finishing stages of electroplating processes, primarily in the formation of chromate conversion coatings. While not typically a primary component of the electroplating bath itself, its application as a post-plating treatment is crucial for enhancing the corrosion resistance and overall durability of the plated metal, particularly for zinc and cadmium electroplated surfaces.[1][2] This document provides detailed application notes and protocols for the use of chromate conversion coatings, a process where calcium chromate and other chromates play a pivotal role.

The application of a chromate conversion coating is a chemical process that creates a protective layer on the surface of the electroplated metal.[3][4] This layer, composed of complex chromium compounds, provides a barrier against corrosive elements and can also serve as an excellent primer for subsequent painting or powder coating.[2] The properties of

the final coating, such as color and corrosion resistance, are influenced by the composition of the chromate bath and the operating conditions.[2][5]

Data Presentation

The following tables summarize typical quantitative data associated with chromate conversion coatings on zinc-electroplated steel, as guided by standards such as ASTM B633.[6][7][8]

Table 1: Typical Bath Compositions for Chromate Conversion Coatings

Component	Hexavalent Chromium Bath (e.g., Cronak process)	Trivalent Chromium Bath (Typical)
Chromium Source	Sodium Dichromate (Na ₂ Cr ₂ O ₇ ·2H ₂ O)	Chromium(III) salts (e.g., Cr ₂ (SO ₄) ₃)
Concentration	180 - 200 g/L	10 - 50 g/L
Activator	Sulfuric Acid (H ₂ SO ₄)	Not always required; proprietary activators
Activator Conc.	6 - 10 mL/L	-
pH	1.0 - 2.0	1.8 - 3.5
Temperature	18 - 25 °C (Room Temperature)	20 - 50 °C
Immersion Time	5 - 30 seconds	30 - 120 seconds

Table 2: Performance Characteristics of Chromate Conversion Coatings on Zinc Plating

Property	Hexavalent Yellow Chromate	Trivalent Clear Passivate
Appearance	Iridescent yellow to bronze	Clear to slightly bluish
Coating Thickness	0.2 - 1.5 μm	0.05 - 0.5 μm
Corrosion Resistance (ASTM B117 Salt Spray Test)	96 - 200 hours to white rust	12 - 96 hours to white rust
Adhesion	Excellent	Excellent
Hardness (Typical)	Not typically measured for these thin coatings	Not typically measured for these thin coatings

Experimental Protocols

Protocol 1: General Purpose Hexavalent Chromate Conversion Coating on Zinc-Plated Steel

This protocol describes a standard procedure for applying a yellow chromate conversion coating to a zinc-electroplated steel component for enhanced corrosion protection.

Materials:

- Zinc-electroplated steel part
- Alkaline cleaning solution
- Acid pickle solution (e.g., 5-10% HCl)
- Chromate conversion solution:
 - Sodium dichromate dihydrate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$): 182 g/L
 - Concentrated sulfuric acid (H_2SO_4): 6 mL/L
 - Deionized water
- Cold running water for rinsing

- Warm air dryer
- Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

- Alkaline Cleaning: Immerse the zinc-plated part in the alkaline cleaning solution at the recommended temperature and time to remove oils and organic residues.
- Rinsing: Thoroughly rinse the part with cold running water.
- Acid Pickling (Activation): Briefly dip the part in the acid pickle solution to remove any oxides and activate the surface.
- Rinsing: Thoroughly rinse the part with cold running water.
- Chromate Treatment: Immerse the part in the chromate conversion solution for 5-15 seconds. The part should develop a uniform, iridescent yellow color.[2]
- Rinsing: Immediately rinse the part with cold running water to stop the reaction and remove excess solution.
- Final Rinse: Perform a final rinse in clean, warm water.
- Drying: Dry the part thoroughly using a warm air dryer at a temperature not exceeding 65°C. The coating will harden as it dries.[2]

Protocol 2: Analysis of Coating Thickness (Gravimetric Method)

This protocol provides a method to estimate the coating weight, which is related to thickness.

Materials:

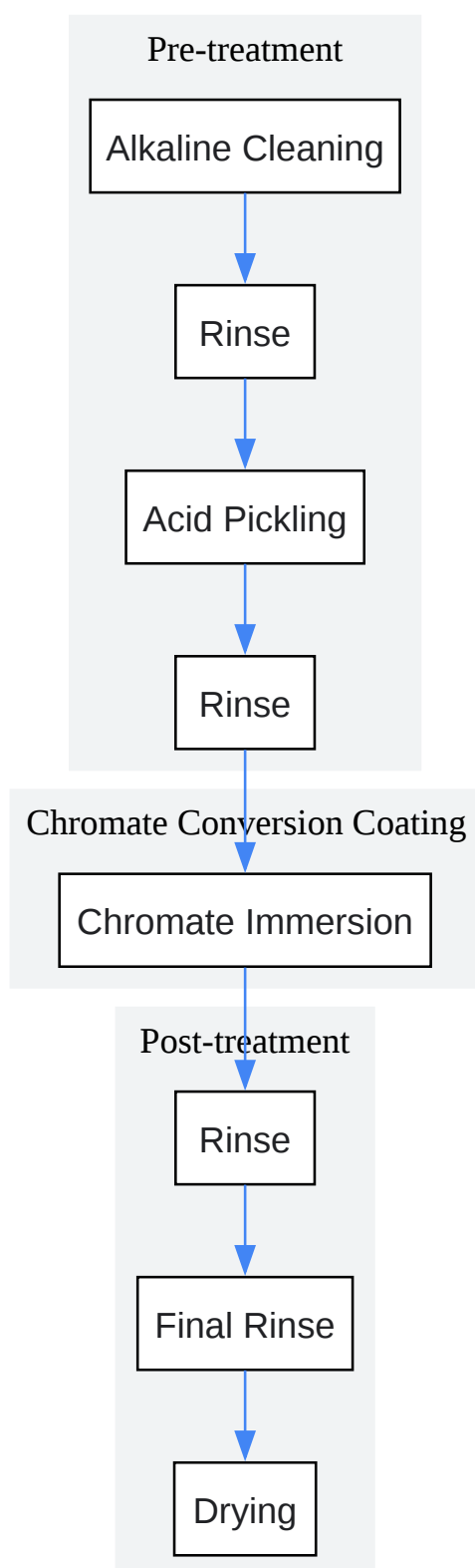
- Chromate-coated zinc specimen of known surface area
- Stripping solution: 20 g/L chromic acid in deionized water

- Analytical balance (accurate to 0.1 mg)
- Beaker
- Forceps

Procedure:

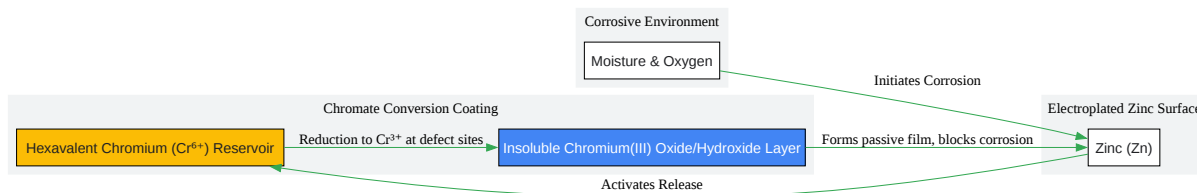
- Initial Weighing: Accurately weigh the chromate-coated specimen (W_1).
- Stripping: Immerse the specimen in the stripping solution at room temperature until the coating is completely removed (typically 30-60 seconds).
- Rinsing and Drying: Thoroughly rinse the stripped specimen with deionized water and dry completely.
- Final Weighing: Accurately weigh the stripped specimen (W_2).
- Calculation: Calculate the coating weight (mg/m^2) using the formula: $\text{Coating Weight} = (W_1 - W_2) / \text{Surface Area}$

Mandatory Visualization



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Caption: Experimental workflow for chromate conversion coating.



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Caption: Simplified mechanism of corrosion inhibition.

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